Diethyl pyrazine-2,5-dicarboxylate

Description

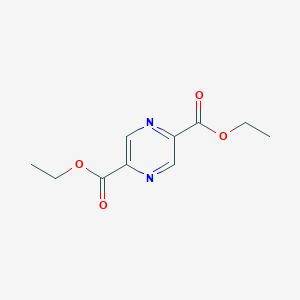

Structure

3D Structure

Properties

IUPAC Name |

diethyl pyrazine-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-12-8(6-11-7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTJYMWIFZRKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Diethyl Pyrazine 2,5 Dicarboxylate

Precursor Synthesis Strategies: Pyrazine-2,5-dicarboxylic Acid and its Dimethyl Ester

A primary and extensively documented method for synthesizing pyrazine-2,5-dicarboxylic acid is the oxidation of alkyl-substituted pyrazines, most notably 2,5-dimethylpyrazine (B89654). nih.govasm.org This approach leverages the conversion of the methyl groups on the pyrazine (B50134) ring into carboxylic acid functionalities. Various oxidizing agents and conditions have been employed to achieve this transformation.

One of the classic reagents for this oxidation is selenium dioxide (SeO₂). smolecule.com The reaction is typically performed by refluxing 2,5-dimethylpyrazine with SeO₂ in a solvent system such as a pyridine/water mixture or 1,4-dioxane. nih.govsmolecule.compreprints.org Water plays a crucial role in this process, facilitating the hydrolysis of intermediate organoselenium species. smolecule.com The crude pyrazine-2,5-dicarboxylic acid obtained can then be used directly or purified. preprints.org A similar regioselective oxidation using selenium dioxide, in conjunction with silver nitrate, has been effectively used to convert 2,3,5,6-tetramethylpyrazine (B1682967) into 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) in high yields. rsc.orgresearchgate.net

Potassium permanganate (B83412) (KMnO₄) represents another powerful oxidizing agent for this purpose. A patented process describes the dropwise addition of a KMnO₄ solution to 2-acetoxymethyl-5-methylpyrazine at controlled temperatures (20-25°C) to yield the dicarboxylic acid. patsnap.com Other methodologies have explored a multi-step sequence starting from 2,5-dimethylpyrazine, involving an initial N-oxidation with hydrogen peroxide, followed by reaction with acetic anhydride (B1165640) and subsequent oxidation to afford 5-methyl pyrazine-2-carboxylic acid, a related but distinct product. patsnap.comgoogle.com

The synthesis of the dimethyl ester, dimethyl pyrazine-2,5-dicarboxylate, is commonly achieved through the esterification of the dicarboxylic acid. A standard procedure involves refluxing anhydrous pyrazine-2,5-dicarboxylic acid in absolute methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.gov This process can yield the crystalline product in high purity after cooling and filtration. nih.gov An alternative method uses thionyl chloride (SOCl₂) in methanol. preprints.org

| Precursor | Oxidizing Agent/Method | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 2,5-Dimethylpyrazine | Selenium Dioxide (SeO₂) | Pyrazine-2,5-dicarboxylic acid | Reflux in pyridine/water or 1,4-dioxane | nih.govsmolecule.compreprints.org |

| 2,3,5,6-Tetramethylpyrazine | Selenium Dioxide (SeO₂), Silver Nitrate (AgNO₃) | 3,6-Dimethylpyrazine-2,5-dicarboxylic acid | High-yield regioselective oxidation | rsc.orgresearchgate.net |

| Pyrazine-2,5-dicarboxylic acid | Esterification (Methanol, H₂SO₄) | Dimethyl pyrazine-2,5-dicarboxylate | Reflux in absolute methanol with conc. H₂SO₄ | nih.gov |

| Pyrazine-2,5-dicarboxylic acid | Esterification (Methanol, SOCl₂) | Dimethyl pyrazine-2,5-dicarboxylate | Refluxing with thionyl chloride in methanol | preprints.org |

Beyond the functionalization of pre-existing pyrazine rings, alternative strategies focus on constructing the heterocyclic core itself. These methods build the pyrazine-2,5-dicarboxylate framework from acyclic or simpler cyclic precursors. For instance, pyrazine-2,5-dicarboxylic acid has been described as a key intermediate in synthetic pathways that start from ethyl acetoacetate. acs.org

More broadly, pyrazine ring synthesis often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A classical approach involves the cyclization of α-aminocarbonyl compounds, which can dimerize and subsequently oxidize to form the pyrazine ring. researchgate.net While not always targeting the 2,5-dicarboxylate derivative specifically, these fundamental ring-forming reactions provide a basis for developing targeted syntheses. For example, efficient cyclization processes using catalysts like silica-supported perchloric acid have been developed for synthesizing quinoxalines and dihydropyrazines from α-bromo ketones and 1,2-diamines. researchgate.net Fused pyrazine systems, such as benzimidazole-pyrazines, can be constructed through multi-component reactions like the Ugi reaction, followed by a gold-catalyzed hydroamination and cyclization sequence. bohrium.com

Direct Synthesis of Diethyl Pyrazine-2,5-dicarboxylate

While stepwise synthesis via the dicarboxylic acid is common, direct routes to the diethyl ester offer increased efficiency by reducing the number of synthetic operations.

The most straightforward and widely used method for the direct synthesis of this compound is the acid-catalyzed esterification of pyrazine-2,5-dicarboxylic acid with ethanol (B145695). This reaction follows the classical Fischer esterification mechanism. The process typically involves refluxing the dicarboxylic acid in an excess of ethanol, which acts as both the solvent and the reagent. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carboxylic acid groups, thereby activating them towards nucleophilic attack by ethanol. The reaction is driven to completion by the prolonged reflux, often for 12 hours or more. nih.gov Following the reaction, the mixture is cooled and neutralized, commonly with a base like sodium carbonate, and the product is extracted using an organic solvent like ethyl acetate (B1210297) before being purified by crystallization.

| Reactants | Catalyst | Key Conditions | Workup Procedure | Reference |

|---|---|---|---|---|

| Pyrazine-2,5-dicarboxylic acid, Ethanol | Concentrated Sulfuric Acid (H₂SO₄) | Prolonged reflux (e.g., 12 hours) | Neutralization (e.g., with Na₂CO₃), extraction with ethyl acetate, crystallization |

Innovations in synthetic methodology have led to more novel and efficient routes to this compound from simple, acyclic starting materials. A notable example is a C-formylation strategy that utilizes glycine (B1666218) ethyl ester hydrochloride as a common precursor. researchgate.netresearchgate.net This approach is lauded for its simplicity, robustness, and amenability to large-scale synthesis, providing good yields of various heterocyclic esters, including the target pyrazine derivative, in one or two steps. researchgate.netresearchgate.net The strategy involves the C-formylation of the glycine ester, creating a key intermediate that can then be transformed into the final pyrazine product. researchgate.netacs.org This method represents a significant advancement by building the complex heterocyclic structure from readily available acyclic components. researchgate.netacs.org

Regioselective Functionalization Techniques for Pyrazine Rings

The ability to selectively introduce or modify functional groups at specific positions on the pyrazine ring is crucial for creating complex, multifunctional derivatives. The inherent electron-deficient nature of the pyrazine nucleus makes electrophilic substitution challenging. acs.org Consequently, chemists have developed sophisticated regioselective functionalization techniques.

A powerful modern approach involves directed ortho-metalation (DoM). In this method, a directing group on the pyrazine ring guides a strong base (typically an organolithium or magnesium reagent) to deprotonate a specific adjacent C-H bond. acs.orguni-muenchen.de The resulting organometallic intermediate can then react with various electrophiles to install a new functional group with high regioselectivity. uni-muenchen.de Directing groups such as tert-butoxycarbonyl-protected amines and bis(trimethylsilyl)methyl (BTSM) groups have been successfully employed for this purpose on pyrazine and other heterocyclic systems. acs.orguni-muenchen.de

Recent studies have combined theoretical calculations with experimental work to predict and achieve high regioselectivity. For instance, by calculating the pKa values of ring protons, researchers can predict the site of metalation with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.orgresearchgate.net This calculation-assisted approach has enabled the selective functionalization of fused pyrazine systems like imidazo[1,2-a]pyrazine (B1224502) at various positions by choosing the appropriate metalating agent (e.g., TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl). rsc.orgresearchgate.net Other strategies include photoinduced electron transfer reactions for the C-functionalization of dicyanopyrazines and gold(I)-catalyzed annulation reactions for building fused pyrrolo[1,2-a]pyrazine (B1600676) systems. oup.comacs.org

Reactivity and Chemical Transformations of Diethyl Pyrazine 2,5 Dicarboxylate

Hydrolytic Cleavage and Transesterification Pathways

Hydrolytic Cleavage: The ester groups of diethyl pyrazine-2,5-dicarboxylate can be hydrolyzed to form pyrazine-2,5-dicarboxylic acid. This is typically achieved by refluxing the compound with a strong base, such as sodium hydroxide (B78521) in an ethanol (B145695)/water mixture, followed by acidification to precipitate the dicarboxylic acid. Incomplete hydrolysis can result in the formation of monoesters. The successful conversion is confirmed by the absence of ester peaks in NMR and FT-IR spectra. The resulting pyrazine-2,5-dicarboxylic acid is a key bridging ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Transesterification: The ethyl ester groups can be exchanged with other alkyl groups through transesterification. For instance, reaction with methanol (B129727) in the presence of a catalyst like tin(II) 2-ethylhexanoate (B8288628) can produce dimethyl pyrazine-2,5-dicarboxylate. acs.org This process is often the first step in a two-step melt transesterification–polycondensation procedure for creating novel polyesters. acs.org

Derivatization at the Ester Functionalities (e.g., Amidation, Hydrazide Formation)

Amidation: The ester functionalities are susceptible to aminolysis, reacting with amines to form amides. For example, the reaction of this compound with methylamine (B109427) yields pyrazine-2,5-dicarboxamide, a ligand utilized in the construction of metal-organic frameworks. This conversion of esters to amides is a common strategy for creating diverse molecular architectures.

Hydrazide Formation: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazine-2,5-dicarbohydrazide. iscientific.orgchemicalbook.com This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl groups. The resulting dihydrazide is a valuable intermediate for synthesizing various heterocyclic compounds and molecules with potential biological activity. iscientific.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Moiety

The pyrazine ring is an electron-deficient system, which influences its reactivity towards substitution reactions.

Electrophilic Substitution: Due to the electron-withdrawing nature of the two nitrogen atoms and the dicarboxylate groups, the pyrazine ring is generally resistant to electrophilic substitution reactions. cmu.eduacs.org Attempts at electrophilic halogenation of the pyrazine nucleus have been reported as unsuccessful. cmu.eduacs.org

Nucleophilic Substitution: The electron-deficient character of the pyrazine ring makes it more susceptible to nucleophilic attack. researchgate.net While specific examples directly involving this compound are not extensively detailed in the provided context, the general reactivity pattern of pyrazines suggests that nucleophilic substitution is a more viable pathway for functionalizing the ring compared to electrophilic substitution. researchgate.net

Reductive Transformations of the Pyrazine Ring System

The pyrazine ring can undergo reduction, although the conditions required can also affect the ester groups. The reaction of pyrazine-2,3-dicarboxylic anhydride (B1165640) or its dimethyl ester with hydrazine can lead to products with a reduced pyrazine ring, suggesting the formation of diimide as a reducing species. publish.csiro.au This indicates that the pyrazine core is susceptible to reduction under certain conditions, potentially leading to di- and hexahydropyrazine derivatives. publish.csiro.au

Directed Functionalization and Coupling Reactions (e.g., Directed Ortho-Metalation)

Directed Ortho-Metalation (DoM): Directing groups on the pyrazine ring can facilitate regioselective deprotonation (metalation) at an adjacent position. While the ester groups of this compound are not typical directing groups for ortho-metalation, related pyrazine derivatives bearing groups like tert-butoxycarbonyl-protected amines or neopentyl glycol acetals have been successfully used to direct ortho-lithiation. cmu.eduacs.org This strategy allows for the introduction of functional groups at specific positions on the pyrazine ring, overcoming the challenges of electrophilic substitution. cmu.eduacs.org

Coupling Reactions: The functionalized pyrazine intermediates produced through methods like DoM can participate in cross-coupling reactions. For instance, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or alkyl groups at specific positions on the pyrazine ring. This approach is valuable for synthesizing more complex pyrazine-based structures.

Theoretical and Computational Investigations of Diethyl Pyrazine 2,5 Dicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a important tool in the computational study of pyrazine (B50134) derivatives, offering a balance between accuracy and computational cost. DFT calculations for molecules similar to Diethyl pyrazine-2,5-dicarboxylate have been used to predict a range of properties, from electronic structure to spectroscopic data and chemical reactivity.

The electronic behavior of this compound is dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. For pyrazine derivatives, DFT calculations can accurately predict the chemical shifts of the aromatic protons and carbons of the pyrazine ring, as well as those of the substituent groups. For the analogous compound, Dimethyl pyrazine-2,5-dicarboxylate, ¹³C NMR peaks for the carbonyl carbons are observed around δ ~165 ppm.

IR Frequencies: Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For the similar compound, Dimethyl pyrazine-2,5-dicarboxylate, a strong absorption band for the ester C=O stretch is reported around 1730 cm⁻¹. This is a characteristic frequency for the carbonyl group in an ester and would be expected to be similar for this compound.

| Spectroscopic Parameter | Predicted/Reported Value (for analogous compounds) |

| ¹³C NMR Carbonyl Chemical Shift | ~165 ppm |

| IR Carbonyl Stretch Frequency | ~1730 cm⁻¹ |

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

While specific calculated values for this compound are not available, DFT calculations on similar pyrazine systems can provide insights. The electron-withdrawing nature of the pyrazine ring and the two carboxylate groups would be expected to result in a relatively high electrophilicity index, indicating a strong tendency to accept electrons. DFT can be employed to calculate these descriptors, which are valuable for predicting the regioselectivity in electrophilic and nucleophilic substitution reactions. For the related Dimethyl pyrazine-2,5-dicarboxylate, it has been noted that DFT can be used to predict regioselectivity in electrophilic substitutions by analyzing electron density maps.

| Global Reactivity Descriptor | Qualitative Prediction |

| Electronegativity (χ) | Moderately high |

| Chemical Hardness (η) | Moderate |

| Global Electrophilicity Index (ω) | High |

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of flexible molecules like this compound. researchgate.net The ethyl ester groups can rotate around the C-O single bonds, leading to various possible conformations. MD simulations, by simulating the atomic motions over time, can identify the most stable conformations and the energy barriers between them.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. For this compound, these methods can be used to model various transformations, such as hydrolysis of the ester groups or nucleophilic substitution on the pyrazine ring.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For the analogous Dimethyl pyrazine-2,5-dicarboxylate, it has been suggested that DFT calculations can be used to simulate transition states for cyclization reactions to identify kinetic barriers. Such studies would be invaluable in optimizing reaction conditions for the synthesis of derivatives of this compound and in predicting the feasibility of proposed reaction pathways.

Applications in Advanced Materials Science and Complex Chemical Synthesis

Role as a Chemical Intermediate in the Synthesis of Diverse Organic Molecules

Diethyl pyrazine-2,5-dicarboxylate is a valuable and adaptable intermediate for creating a variety of organic molecules. Its ester groups can be readily transformed into other functional groups, allowing for the synthesis of tailored molecular components for specific applications in materials science and pharmaceuticals.

Key transformations of this compound include hydrolysis, amidation, and reduction. Basic hydrolysis, for instance, converts the ester into its corresponding salt or, upon acidification, into pyrazine-2,5-dicarboxylic acid. This di-acid is a cornerstone ligand in the construction of metal-organic frameworks (MOFs). The compound also reacts with various amines to form pyrazine-2,5-dicarboxamides, which themselves can act as ligands for supramolecular assemblies.

Furthermore, the reduction of the ester groups yields pyrazine-2,5-diyldimethanol, a flexible N,O-chelating linker used in the synthesis of novel coordination polymers. mdpi.compreprints.org This conversion from the ester to the diol highlights the compound's role as a gateway to different classes of ligands with distinct coordination properties. A novel synthetic route also employs a C-formylation strategy starting from glycine (B1666218) ethyl ester hydrochloride to produce this compound, showcasing its accessibility from common precursors. nih.gov

| Reaction Type | Reactant(s) | Product | Significance | Reference |

|---|---|---|---|---|

| Hydrolysis | This compound, Base (e.g., NaOH) | Pyrazine-2,5-dicarboxylic acid (H₂pzdc) | Key bridging ligand for MOF and coordination polymer synthesis. | |

| Amidation | This compound, Amine (e.g., Methylamine) | Pyrazine-2,5-dicarboxamide | Ligand for constructing supramolecular frameworks. | |

| Reduction | Dimethyl pyrazine-2,5-dicarboxylate, NaBH₄ | Pyrazine-2,5-diyldimethanol (pyzdmH₂) | Symmetric, water-soluble N,O-chelating ligand for coordination polymers. | preprints.orgresearchgate.net |

| Transesterification | This compound, Methanol (B129727)/H₂SO₄ | Dimethyl pyrazine-2,5-dicarboxylate | Intermediate for producing other ester derivatives and ligands. |

Design and Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The derivatives of this compound are instrumental in the field of crystal engineering, where they are used to design and construct sophisticated coordination polymers and MOFs with diverse structural and functional properties.

While this compound can theoretically coordinate with metal ions, it more commonly serves as a precursor to more effective ligands. The primary ligands derived from it are pyrazine-2,5-dicarboxylic acid (H₂pzdc) and pyrazine-2,5-diyldimethanol (pyzdmH₂).

The dianion of pyrazine-2,5-dicarboxylic acid, pzdc, is a particularly effective bridging ligand. It utilizes its two nitrogen atoms and the oxygen atoms from its two carboxylate groups to bind to multiple metal centers, facilitating the formation of extended, stable networks. For example, in a cadmium(II) complex, the pzdc ligand binds to four separate Cd(II) atoms, showcasing its high connectivity. Similarly, pyrazine-2,5-diyldimethanol acts as a symmetric, water-soluble, N,O-chelating tetra-dentate organic ligand, capable of forming stable complexes with a range of transition metals like Cu(II), Zn(II), and Cd(II). mdpi.compreprints.orgresearchgate.net

The ligands derived from this compound enable the construction of supramolecular architectures with varying dimensionalities. The final structure—whether a 1D chain, a 2D sheet, or a 3D network—is dictated by the coordination geometry of the metal ion, the coordination mode of the ligand, and the presence of other influencing factors like solvents or counter-ions. nih.gov

For instance, the reaction of pyrazine-2,5-diyldimethanol with various metal halides has been shown to produce 1D coordination polymers that can be further extended into 3D networks through hydrogen bonding. preprints.orgresearchgate.net The use of pyrazine-2,5-dicarboxylate as the ligand with cadmium(II) has resulted in a 3D framework with a novel (4,4,4)-connected three-nodal topology. The specific combination of cobalt(II) with pyrazine (B50134) and succinate (B1194679) ligands has been shown to produce both 1D and 3D coordination polymers, where the final architecture is influenced by the solvent used during synthesis. nih.gov These examples demonstrate the high degree of control that can be exerted over the final solid-state structure.

| Derived Ligand | Metal Ion(s) | Resulting Architecture | Reference |

|---|---|---|---|

| Pyrazine-2,5-diyldimethanol (pyzdmH₂) | Cu(II), Zn(II), Hg(II) | 1D Coordination Polymers | preprints.orgresearchgate.net |

| Pyrazine-2,5-diyldimethanol (pyzdmH₂) | Cd(II) | 3D Coordination Networks | preprints.orgresearchgate.net |

| Pyrazine-2,5-dicarboxylate (pzdc) | Cd(II) | 3D Framework | |

| Pyrazine (pyz) & Succinate (suc) | Co(II) | 1D and 3D Coordination Polymers | nih.gov |

The design of the pyrazine-based ligand is a critical factor that determines the coordination modes and the resulting structural topology of the polymer. The rigid, planar nature of the pyrazine ring often directs a linear or bridging coordination mode. The functional groups at the 2 and 5 positions are key to extending the structure into higher dimensions.

When pyrazine-2,5-dicarboxylate (pzdc) is used, its carboxylate groups can adopt various coordination modes (monodentate, bidentate chelating, bidentate bridging), leading to complex network topologies. The ability of the carboxyl groups to bend relative to the pyrazine ring plane adds another layer of structural versatility. In contrast, the pyrazine-2,5-diyldimethanol ligand introduces hydroxyl groups that are excellent hydrogen bond donors, which plays a significant role in assembling 1D chains into more complex 3D supramolecular networks through non-covalent interactions. mdpi.compreprints.orgresearchgate.net The choice of metal ion and reaction conditions further directs the self-assembly process, allowing for the targeted synthesis of materials with specific network structures. nih.gov

Precursor for Advanced Polymer Synthesis (e.g., Pyrazine Ladder Polymers)

Beyond coordination polymers, this compound is a precursor to monomers used in the synthesis of advanced organic polymers, such as pyrazine ladder polymers. These polymers are of interest due to their highly conjugated and planar structures, which can lead to unique electronic and optical properties.

Research has shown that pyrazine-2,5-dicarboxylic acid, which is directly synthesized from the hydrolysis of this compound, serves as a key intermediate in preparing monomers for the step-growth polymerization that forms pyrazine ladder polymers. acs.org This process involves creating functionalized pyrazine monomers that can be polymerized to produce highly electron-deficient polymers where the pyrazine core is the sole component of the backbone. acs.org The development of these materials is challenging due to the difficulty in preparing the necessary functionalized pyrazine monomers, underscoring the importance of versatile starting materials like this compound. acs.org Theoretical studies suggest that such ladder-like pyrazine polymers could possess low bandgaps, making them potentially useful in electronic applications. researchgate.net

Future Research Trajectories and Emerging Trends in Diethyl Pyrazine 2,5 Dicarboxylate Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of diethyl pyrazine-2,5-dicarboxylate often involves the esterification of pyrazine-2,5-dicarboxylic acid. nih.gov While effective, there is a growing demand for more sustainable and efficient synthetic routes that minimize waste and utilize greener reagents. datainsightsmarket.comd-nb.info

Future research is likely to focus on the following areas:

Biocatalysis: The use of enzymes, such as lipases and esterases, presents a promising green alternative for the synthesis of this compound. Biocatalytic processes can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. The development of flow-based esterification processes for this compound could lead to more efficient and cost-effective industrial production.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. Investigating microwave-assisted esterification could provide a rapid and efficient method for producing this compound. researchgate.net

Novel Starting Materials: Research into alternative and more readily available starting materials for the synthesis of the pyrazine (B50134) core is ongoing. For example, methods starting from acyclic precursors are being explored to provide a more direct and atom-economical route to pyrazine derivatives. researchgate.net A two-step synthesis of pyrazine-2,5-dicarbaldehyde (B3154441) from dimethylpyrazines has been shown to be an efficient process. tandfonline.comfigshare.com

| Methodology | Key Advantages | Potential Research Directions |

|---|---|---|

| Conventional Esterification | Established and well-understood. | Optimization of catalysts and reaction conditions for improved yields and reduced environmental impact. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Screening for more robust and efficient enzymes, process optimization for industrial scale-up. |

| Flow Chemistry | Improved efficiency, safety, and scalability. | Development and optimization of continuous flow reactors for the synthesis of this compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Exploration of optimal microwave parameters and solvent systems. |

| Alternative Starting Materials | Increased atom economy, potentially lower cost. | Development of novel synthetic pathways from readily available acyclic precursors. |

Exploration of Novel Catalytic Applications and Organocatalysis

The nitrogen atoms in the pyrazine ring of this compound can act as coordination sites for metal ions, making it a versatile ligand in catalysis. mdpi.com Furthermore, the broader class of pyrazine derivatives is being explored for its potential in organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. researchgate.netacs.orgnih.govresearchgate.net

Future research in this area is expected to investigate:

Pyrazine-Based Metal Catalysts: The development of novel transition metal complexes with this compound and other pyrazine derivatives as ligands is a promising area. These catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. rsc.orgacs.orgacs.org For instance, cobalt catalysts with pyrazine-functionalized ligands have shown altered redox properties and catalytic activity for hydrogen generation. mdpi.com

Organocatalysis: Pyrazine derivatives themselves can act as organocatalysts. Their basic nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions to activate substrates and facilitate reactions. Research is ongoing to explore the use of pyrazine-based organocatalysts in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. A 4,4′-bipyridine-based catalyst system has been established for the diboration of pyrazine derivatives. acs.orgnih.gov

Photocatalysis: The photophysical properties of pyrazine-containing compounds suggest their potential use in photocatalysis. Upon absorption of light, these molecules can be excited to a higher energy state and then participate in electron transfer processes to drive chemical reactions.

Integration into Hybrid Material Systems for Enhanced Functionality

The rigid, planar structure and coordinating capabilities of this compound make it an excellent building block for the construction of advanced materials with tailored properties. nih.govrsc.org

Emerging trends in this area include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. This compound and its parent dicarboxylic acid can be used as ligands to create MOFs with high porosity and surface area. nih.govrsc.orgrsc.org These pyrazine-based MOFs are being investigated for applications in gas storage and separation, catalysis, and drug delivery. nih.govacs.orgchinesechemsoc.org For example, Fe-MOFs with pyrazine-dicarboxylic acid ligands have shown enhanced catalytic activity in Fenton-like processes. nih.gov

Coordination Polymers: Similar to MOFs, coordination polymers are extended networks of metal ions and organic ligands. This compound can form a variety of coordination polymers with different dimensionalities and topologies, leading to materials with interesting magnetic, optical, and electronic properties. researchgate.net

Luminescent Materials: The incorporation of this compound into coordination complexes can lead to the development of new luminescent materials. The pyrazine ring can influence the electronic transitions within the complex, resulting in tunable emission properties. These materials could find applications in sensors, displays, and lighting.

| Material Type | Role of this compound | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Gas storage and separation, catalysis, drug delivery. nih.govrsc.orgacs.org |

| Coordination Polymers | Ligand for building extended networks. | Magnetic materials, sensors, luminescent devices. researchgate.net |

| Luminescent Materials | Component of emissive coordination complexes. | Sensors, displays, lighting. |

Advanced Computational Design and Predictive Modeling for Tailored Applications

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. researchgate.netbendola.comijournalse.orgnih.govacs.org For this compound, these methods can provide valuable insights into its properties and guide the design of new molecules and materials for specific applications. tandfonline.comresearchgate.netijirset.comresearchgate.netnih.gov

Future research will likely leverage computational tools for:

Structure-Property Relationship Studies: Density Functional Theory (DFT) and other computational methods can be used to calculate the electronic structure, molecular orbitals, and other properties of this compound and its derivatives. researchgate.netbendola.com This information can be correlated with experimental observations to establish structure-property relationships, enabling the rational design of compounds with desired characteristics.

Predictive Modeling of Catalytic Activity: Computational models can be developed to predict the catalytic activity of pyrazine-based catalysts. By simulating the reaction mechanism and calculating activation energies, researchers can screen potential catalysts in silico before undertaking extensive experimental work.

Design of Novel Materials: Molecular modeling can be used to simulate the assembly of MOFs and coordination polymers containing this compound. This allows for the prediction of their structures and properties, facilitating the design of materials with specific pore sizes, shapes, and functionalities for targeted applications.

Virtual Screening for Biological Activity: Given the presence of pyrazine scaffolds in many biologically active molecules, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen libraries of pyrazine derivatives, including those based on this compound, for potential therapeutic applications. nih.govtandfonline.comresearchgate.netijirset.comnih.gov

Q & A

Basic: What is the standard synthetic route for diethyl pyrazine-2,5-dicarboxylate, and what reaction conditions are critical?

Answer:

this compound is synthesized via esterification of pyrazine-2,5-dicarboxylic acid. The procedure involves refluxing the acid in ethanol with concentrated sulfuric acid as a catalyst for 12 hours. After neutralization with sodium carbonate, the product is extracted with ethyl acetate and crystallized via slow evaporation. Key conditions include stoichiometric alcohol (ethanol) volume, controlled acid catalysis, and prolonged reflux to ensure complete esterification .

Basic: What spectroscopic and crystallographic methods are employed for structural characterization?

Answer:

X-ray diffraction (XRD) reveals a planar molecular geometry with carboxylate groups twisted slightly (dihedral angle: 2.76° relative to the pyrazine ring). Bond angles (e.g., C3—O1—C4 = 116.05°) and weak C–H⋯O hydrogen bonds stabilize the crystal lattice. Refinement is performed using SHELX software (e.g., SHELXL), which models H atoms in riding positions and calculates displacement parameters. Comparative analysis with dimethyl or diisopropyl analogs highlights steric and electronic effects of ester groups .

Advanced: How is this compound utilized in synthesizing coordination polymers or metal-organic frameworks (MOFs)?

Answer:

The ester is hydrolyzed to pyrazine-2,5-dicarboxylic acid (H₂pzdc) under basic conditions (e.g., NaOH in ethanol/water), which serves as a bridging ligand. For example, H₂pzdc forms a 3D polymeric structure with Sr²⁺ ions via N,O-chelation and water bridging. In MOFs like Zr-PzDC, H₂pzdc links zirconium nodes, creating microporous channels selective for small molecules like water. Hydrolysis conditions (pH, temperature) and ligand purity are critical for framework stability .

Advanced: What role does this compound play in cycloaddition reactions?

Answer:

As a precursor, the ester can be hydrolyzed to 2,5-dihydroxypyrazine, which undergoes Diels-Alder reactions with dienophiles like dimethyl acetylenedicarboxylate. These reactions yield bicyclic adducts, though retro-Diels-Alder decomposition (e.g., cyanic acid elimination) may occur under thermal stress. Steric effects from ethoxy groups influence regioselectivity, requiring precise temperature control to optimize adduct stability .

Advanced: What challenges arise in functionalizing this compound at specific positions?

Answer:

Ester groups introduce steric hindrance, complicating nucleophilic substitution or metalation at the pyrazine ring. Selective hydrolysis to monoesters or acids demands controlled basic conditions (e.g., Na₂CO₃ in aqueous ethanol). Functionalization at the 3- or 6-positions often requires protecting-group strategies or transition-metal catalysis to direct reactivity .

Advanced: How do ester substituents influence the crystal packing of pyrazine dicarboxylate derivatives?

Answer:

Ethyl groups induce weaker van der Waals interactions compared to bulkier isopropyl analogs, affecting lattice parameters (e.g., diisopropyl derivatives have larger unit cell volumes). Dihedral angles between carboxylates and the pyrazine ring vary (2.76° for diethyl vs. 3.5° for diisopropyl), altering hydrogen-bonding networks and thermal stability .

Advanced: What methodological considerations are critical for hydrolyzing this compound to the dicarboxylic acid?

Answer:

Hydrolysis requires refluxing with a strong base (e.g., NaOH in ethanol/water) followed by acidification to precipitate the dicarboxylic acid. Incomplete hydrolysis yields monoesters, complicating coordination chemistry. Purity is verified via NMR and FT-IR to ensure absence of ester peaks (e.g., C=O stretch at ~1700 cm⁻¹ for esters vs. ~1650 cm⁻¹ for acids) .

Advanced: How does this compound contribute to magnetic studies in coordination chemistry?

Answer:

The hydrolyzed ligand (H₂pzdc) forms binuclear complexes like [Cu₂(μ-pzdc)(phen)₄]²⁺, where the pyrazine bridge mediates weak antiferromagnetic coupling (J = -1.2 cm⁻¹). Magnetostructural correlations rely on precise XRD data to link Cu–N–Cu angles with exchange interaction strengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.